3-Morpholino-4-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-4-nitrobenzaldehyde is a chemical compound that belongs to the class of nitrobenzaldehydes. It is a yellow crystalline solid commonly used in medical, environmental, and industrial research. The compound’s molecular formula is C11H12N2O4, and it contains various functional groups, including an aldehyde, a nitro group, and a morpholine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-4-nitrobenzaldehyde typically involves the nitration of 4-morpholinobenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 3-Morpholino-4-aminobenzaldehyde.
Oxidation: 3-Morpholino-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Morpholino-4-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Morpholino-4-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitro group and morpholine ring play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Morpholino-4-nitrobenzaldehyde is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the morpholine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-morpholin-4-yl-4-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-1-2-10(13(15)16)11(7-9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJSCBIMFMOQMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286708 |
Source
|
Record name | 3-(4-Morpholinyl)-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101682-70-6 |
Source
|
Record name | 3-(4-Morpholinyl)-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101682-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Morpholinyl)-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.